molecular formula C24H22N2O6S2 B14973390 Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B14973390
M. Wt: 498.6 g/mol
InChI Key: XSYHVCJJGSEFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a thiophene core substituted with a phenyl group at the 4-position and a methyl ester at the 2-position. The 3-position is functionalized with a sulfonyl group linked to a modified piperazinone ring (3,5-dioxo-piperazine) bearing a 2-phenylethyl substituent at the 4-position. The compound’s structure determination likely employs crystallographic methods, such as those facilitated by SHELX programs, given their prevalence in small-molecule refinement .

Properties

Molecular Formula

C24H22N2O6S2

Molecular Weight

498.6 g/mol

IUPAC Name

methyl 3-[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C24H22N2O6S2/c1-32-24(29)22-23(19(16-33-22)18-10-6-3-7-11-18)34(30,31)25-14-20(27)26(21(28)15-25)13-12-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3

InChI Key

XSYHVCJJGSEFEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CC(=O)N(C(=O)C3)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The process may include the formation of the piperazine ring, sulfonylation, and the introduction of the thiophene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazinone-Containing Analogues

Compounds sharing the piperazinone (3,5-dioxo-piperazine) motif, such as (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid (), exhibit structural parallels. Key differences include:

  • Substituents on the Piperazinone Ring: The target compound features a 2-phenylethyl group, whereas the analogue in incorporates a phenyl group directly on the piperazine nitrogen. This difference may influence lipophilicity and receptor-binding profiles.
Feature Target Compound (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-... ()
Core Structure Thiophene Thiazolidine
Piperazinone Substituent 2-Phenylethyl Phenyl
Functional Groups Methyl ester, sulfonyl Carboxylic acid, dimethyl

Sulfonyl-Containing Agrochemicals

The sulfonyl group in the target compound is reminiscent of sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester (). However, critical distinctions include:

  • Heterocyclic Core: The target’s thiophene and piperazinone contrast with the triazine rings in sulfonylurea herbicides. Triazine-based structures are optimized for acetolactate synthase (ALS) inhibition in plants, whereas the target’s thiophene may prioritize different biological targets.
  • Substituent Complexity: The 2-phenylethyl-piperazinone moiety introduces steric bulk and hydrogen-bonding capacity absent in simpler sulfonylurea agrochemicals.
Feature Target Compound Triflusulfuron Methyl Ester ()
Core Heterocycle Thiophene Triazine
Sulfonyl Linkage Piperazinone Urea bridge
Primary Application Undefined (likely non-agrochemical) Herbicide

Hypothesized Bioactivity and Research Implications

  • Pharmaceutical Potential: The piperazinone and phenyl groups suggest possible kinase inhibition or GPCR modulation, analogous to piperazine-containing drugs. The sulfonyl group may enhance solubility or act as a hydrogen-bond acceptor.
  • Agrochemical Divergence: Unlike sulfonylurea herbicides (), the absence of a urea bridge and triazine ring likely precludes ALS inhibition, redirecting its utility toward non-herbicidal applications.

Biological Activity

Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that are crucial for its biological activity:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Thiophene core : Often associated with anti-cancer and anti-inflammatory properties.
  • Sulfonyl group : Enhances solubility and bioavailability.

Molecular Formula

The molecular formula of the compound is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 362.41 g/mol.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, sulfonamide derivatives have shown promising results in inducing apoptosis in cancer cell lines such as DLD-1 and HT-29. These compounds activate caspase pathways, indicating their role in programmed cell death .

Table 1: Summary of Anticancer Studies

CompoundCell LineMechanism of ActionIC₅₀ (µM)
MM124DLD-1Caspase activation0.5
MM137HT-29Mitochondrial depolarization1.0

Antimicrobial Activity

In addition to anticancer properties, related compounds have demonstrated antimicrobial effects against various pathogens. For example, thiazolopyridine derivatives exhibited significant activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundPathogenMIC (µM)
3gPseudomonas aeruginosa0.21
3cEscherichia coli0.25

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leads to programmed cell death in cancer cells.
  • Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit essential bacterial enzymes like DNA gyrase, which is critical for bacterial replication .
  • Membrane Disruption : Some derivatives affect mitochondrial integrity, leading to cell death.

Study on Anticancer Activity

A study published in Pharmacology Research evaluated the anticancer effects of a structurally similar compound on colorectal cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound at varying concentrations .

Study on Antimicrobial Activity

Research conducted on thiazolopyridine derivatives revealed their effectiveness against resistant strains of bacteria. The study highlighted their potential as new antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .

Q & A

Basic: What are the key synthetic methodologies for preparing Methyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate?

Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Sulfonation of piperazine derivatives : Introduction of the sulfonyl group to the 3,5-dioxopiperazine core under reflux conditions, as seen in analogous sulfonamide syntheses using sodium hydroxide buffer systems (pH 4.6) and methanol mixtures .
  • Thiophene ring functionalization : Methyl esterification and phenyl substitution on the thiophene ring, potentially via nucleophilic aromatic substitution or cross-coupling reactions.
  • Purification : Column chromatography (silica gel with petroleum ether/ethyl acetate gradients) or recrystallization from chloroform/petroleum ether (1:2 v/v) is recommended for isolating high-purity products .

Table 1: Hypothetical Synthesis Parameters Based on Analogous Reactions

StepReagents/ConditionsYield Optimization Tips
SulfonationSulfonyl chloride, NaOH buffer, refluxMonitor pH to avoid side reactions
Thiophene modificationPd catalysts, aryl halidesUse inert atmosphere (N₂/Ar)
PurificationSilica gel, 4:1 petroleum ether:EtOAcPre-purify via TLC monitoring

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for deshielded protons near electron-withdrawing groups (e.g., sulfonyl: δ 3.1–3.8 ppm; thiophene protons: δ 6.7–7.8 ppm). Piperazine NH protons may appear as broad singlets (δ 8–10 ppm) if not fully substituted .
    • ¹³C NMR : Carbonyl groups (dioxopiperazine: δ 165–175 ppm; ester: δ 170 ppm) and aromatic carbons (δ 120–140 ppm) provide structural confirmation.
  • IR Spectroscopy : Key peaks include sulfonyl S=O (1150–1350 cm⁻¹), ester C=O (1700–1750 cm⁻¹), and thiophene C-S (600–800 cm⁻¹) .
  • HPLC/MS : Use C18 columns with methanol/water gradients (65:35) and MS detection to confirm molecular weight and purity .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:

  • Temperature Control : For sulfonation, maintain reflux temperatures (80–100°C) to ensure complete reaction while avoiding decomposition. Lower temperatures (40–60°C) may reduce side reactions in esterification steps .
  • Catalyst Screening : Test Pd(0) or Cu(I) catalysts for cross-coupling reactions on the thiophene ring. For example, Pd(PPh₃)₄ improves selectivity in arylations .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions, while methanol/water mixtures stabilize intermediates in acidic/basic conditions .

Data Contradiction Tip : If yields vary between studies, compare solvent purity, catalyst lot variability, or moisture levels in reactions.

Advanced: How can density functional theory (DFT) predict the reactivity of the sulfonyl-piperazine-thiophene system?

Answer:

  • Electrostatic Potential Maps : DFT calculates electron-deficient regions (e.g., sulfonyl group) to predict nucleophilic attack sites.
  • Transition State Analysis : Simulate energy barriers for hydrolysis of the ester group or sulfonamide bond under acidic/basic conditions .
  • HOMO-LUMO Gaps : A smaller gap (e.g., <4 eV) suggests higher reactivity, useful for designing derivatives with modified stability .

Table 2: Hypothetical DFT Parameters for Key Functional Groups

GroupHOMO (eV)LUMO (eV)Reactivity Insight
Sulfonyl-7.2-1.8Prone to nucleophilic attack
Thiophene ester-6.5-2.1Stabilized by resonance

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Answer:

  • Purity Verification : Use HPLC (C18 column, 65:35 methanol/buffer mobile phase) to confirm >95% purity. Contaminants like unreacted starting materials can alter melting points .
  • Solubility Testing : Employ the shake-flask method in buffered solutions (pH 4.6–7.4) to replicate physiological conditions. Compare results with computational predictions (e.g., ESOL Log S) .
  • Crystallization Studies : Recrystallize from different solvents (e.g., chloroform vs. ethanol) to isolate polymorphs, which may explain melting point variations .

Advanced: What strategies mitigate instability of the sulfonyl-piperazine moiety during storage?

Answer:

  • Storage Conditions : Store under nitrogen at -20°C in amber vials to prevent hydrolysis or photodegradation.
  • Stabilizers : Add desiccants (silica gel) to control moisture, which accelerates sulfonamide degradation .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) and assign shelf-life .

Advanced: How can researchers design analogs to enhance bioactivity while retaining core structural features?

Answer:

  • Bioisosteric Replacement : Substitute the phenylthiophene group with pyridine or benzothiazole rings to improve solubility without altering planarity .
  • Piperazine Modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to enhance metabolic stability .
  • SAR Studies : Use 3D-QSAR models to correlate substituent effects (e.g., log P, TPSA) with activity in enzymatic assays .

Advanced: What analytical workflows validate the compound’s stability under biological assay conditions?

Answer:

  • Incubation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
  • Microsomal Stability Assays : Test liver microsomes to predict hepatic clearance and guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.